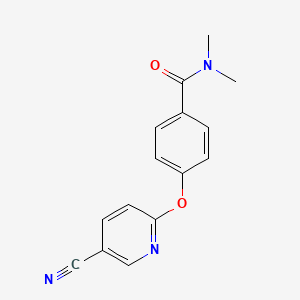
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide, also known as BAY 61-3606, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective inhibitor of the protein tyrosine kinase Syk, which is involved in the signaling pathways of immune cells. BAY 61-3606 has been shown to have potential applications in the treatment of various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy.
作用机制
The mechanism of action of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves the inhibition of the protein tyrosine kinase Syk, which is a key signaling molecule in the activation of immune cells. Syk is involved in the phosphorylation of various downstream targets, such as phospholipase Cγ2, which leads to the activation of intracellular signaling pathways that regulate immune cell activation, proliferation, and differentiation. By inhibiting Syk, 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can block the activation of immune cells and reduce the inflammatory response.
Biochemical and Physiological Effects:
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been shown to have several biochemical and physiological effects on immune cells. In vitro studies have demonstrated that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can inhibit the activation of B cells, T cells, and mast cells, as well as the production of cytokines and chemokines. In vivo studies have shown that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can reduce the infiltration of immune cells into inflamed tissues, as well as the production of inflammatory mediators, such as prostaglandins and leukotrienes.
实验室实验的优点和局限性
One of the main advantages of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 in lab experiments is its selectivity for Syk, which allows for the specific inhibition of immune cell activation without affecting other signaling pathways. This makes 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 a valuable tool for studying the role of Syk in immune-related diseases. However, one limitation of using 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental conditions.
未来方向
There are several future directions for the research on 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606. One direction is to further investigate its potential therapeutic applications in various immune-related diseases, such as rheumatoid arthritis, asthma, and allergy. Another direction is to explore its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other molecules. Additionally, the development of more potent and selective Syk inhibitors based on the structure of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 could lead to the discovery of new drugs for the treatment of immune-related diseases.
合成方法
The synthesis of 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 involves several steps, starting from the reaction of 2-cyano-5-iodopyridine with N,N-dimethylbenzamide in the presence of a palladium catalyst. The resulting intermediate is then treated with potassium tert-butoxide and tert-butyl 4-(bromomethyl)benzoate to yield the final product. The overall yield of the synthesis is around 30%.
科学研究应用
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can inhibit the activation of immune cells, such as B cells, T cells, and mast cells, by blocking the Syk signaling pathway. In vivo studies have demonstrated that 4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide 61-3606 can reduce the severity of various immune-related diseases in animal models, such as collagen-induced arthritis, allergic asthma, and contact hypersensitivity.
属性
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-18(2)15(19)12-4-6-13(7-5-12)20-14-8-3-11(9-16)10-17-14/h3-8,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNAIIOFSLZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyanopyridin-2-yl)oxy-N,N-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






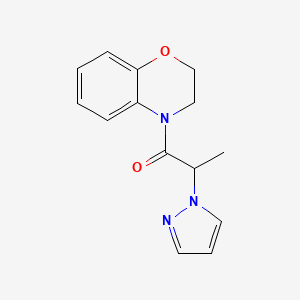
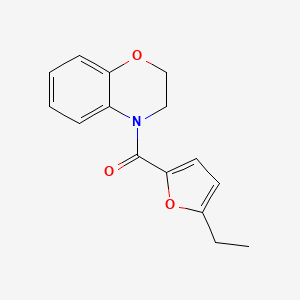
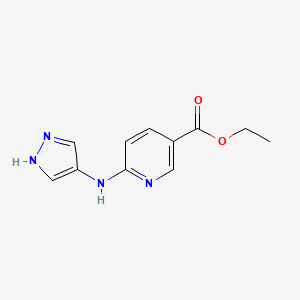
![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
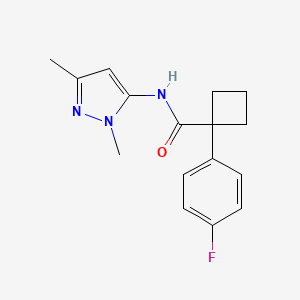
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
